molecular formula C13H9ClN4O3 B12433475 N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B12433475
M. Wt: 304.69 g/mol
InChI Key: IHECKWLNDYRDCT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a benzoxadiazole ring, which is a bicyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2,1,3-benzoxadiazole followed by the introduction of the chloro-substituted phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process. The final step involves the coupling of the nitrobenzoxadiazole intermediate with 5-chloro-2-methylaniline under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitro group plays a crucial role in the compound’s reactivity, enabling it to participate in redox reactions and form reactive intermediates that can interact with biological molecules. The benzoxadiazole ring structure also contributes to the compound’s ability to intercalate with DNA, potentially leading to its use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methylphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to its combination of a benzoxadiazole ring with a nitro group and a chloro-substituted phenyl ring. This unique structure imparts distinct photophysical properties, making it highly valuable as a fluorescent probe in various scientific applications. Additionally, its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds .

Properties

Molecular Formula

C13H9ClN4O3

Molecular Weight

304.69 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C13H9ClN4O3/c1-7-2-3-8(14)6-10(7)15-9-4-5-11(18(19)20)13-12(9)16-21-17-13/h2-6,15H,1H3

InChI Key

IHECKWLNDYRDCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

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